molecular formula C14H13N3O2S B14744231 Imidazo(1,2-a)pyridine, 3-amino-2-(o-methylsulfonylphenyl)- CAS No. 3323-20-4

Imidazo(1,2-a)pyridine, 3-amino-2-(o-methylsulfonylphenyl)-

Cat. No.: B14744231
CAS No.: 3323-20-4
M. Wt: 287.34 g/mol
InChI Key: JRGRGIWFDHRCHH-UHFFFAOYSA-N
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Description

Imidazo(1,2-a)pyridine, 3-amino-2-(o-methylsulfonylphenyl)- is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. These compounds are known for their diverse pharmacological activities and are widely used in medicinal chemistry. The presence of the amino and methylsulfonyl groups in this compound enhances its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazo(1,2-a)pyridine, 3-amino-2-(o-methylsulfonylphenyl)- can be achieved through various methods. One common approach involves the iodine-catalyzed one-pot three-component condensation reaction. This method uses an aryl aldehyde, 2-aminopyridine, and tert-butyl isocyanide as starting materials. The reaction proceeds through a [4 + 1] cycloaddition mechanism, yielding the desired imidazo[1,2-a]pyridine derivative in good yields .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar multicomponent reactions. The use of iodine as a catalyst offers a cost-effective and efficient method for producing imidazo[1,2-a]pyridine derivatives at room temperature .

Chemical Reactions Analysis

Types of Reactions

Imidazo(1,2-a)pyridine, 3-amino-2-(o-methylsulfonylphenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using metal-free oxidation strategies.

    Reduction: Reduction reactions can be performed using common reducing agents.

    Substitution: The amino and methylsulfonyl groups can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield imidazo[1,2-a]pyridine derivatives with various functional groups, while substitution reactions can introduce different substituents at the amino or methylsulfonyl positions .

Scientific Research Applications

Imidazo(1,2-a)pyridine, 3-amino-2-(o-methylsulfonylphenyl)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of imidazo(1,2-a)pyridine, 3-amino-2-(o-methylsulfonylphenyl)- involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the growth of Mycobacterium tuberculosis by targeting essential enzymes involved in bacterial cell wall synthesis . The compound’s unique structure allows it to bind effectively to these targets, disrupting their normal function and leading to bacterial cell death.

Comparison with Similar Compounds

Imidazo(1,2-a)pyridine, 3-amino-2-(o-methylsulfonylphenyl)- can be compared with other similar compounds in the imidazo[1,2-a]pyridine class:

The uniqueness of imidazo(1,2-a)pyridine, 3-amino-2-(o-methylsulfonylphenyl)- lies in its specific functional groups, which enhance its reactivity and biological activity compared to other similar compounds.

Properties

CAS No.

3323-20-4

Molecular Formula

C14H13N3O2S

Molecular Weight

287.34 g/mol

IUPAC Name

2-(2-methylsulfonylphenyl)imidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C14H13N3O2S/c1-20(18,19)11-7-3-2-6-10(11)13-14(15)17-9-5-4-8-12(17)16-13/h2-9H,15H2,1H3

InChI Key

JRGRGIWFDHRCHH-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1C2=C(N3C=CC=CC3=N2)N

Origin of Product

United States

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